Bicyclo[2.2.0]hexa-2,5-diene
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Overview
Description
Preparation Methods
Bicyclo[2.2.0]hexa-2,5-diene was first synthesized in 1962 as a tert-butyl derivative and then as the unsubstituted compound by Eugene van Tamelen in 1963 . The synthesis involved photolysis of the cis-1,2-dihydro derivative of phthalic anhydride followed by oxidation with lead tetraacetate . Another method involves the bicyclotrimerization of dimethylacetylene with aluminum chloride .
Chemical Reactions Analysis
Bicyclo[2.2.0]hexa-2,5-diene undergoes various chemical reactions due to its strained structure. It can revert to benzene with a chemical half-life of two days . The compound undergoes retro-[2+2] cycloreversion, 1,3-allylic migration, and 4π-electrocyclic ring-opening reactions . It also participates in Diels-Alder reactions with dienes at elevated temperatures .
Scientific Research Applications
Bicyclo[2.2.0]hexa-2,5-diene has several applications in scientific research. It is used as a mechanophore in polymer chemistry, where its structural simplicity and low molecular symmetry allow for multimodal activation .
Mechanism of Action
Comparison with Similar Compounds
Bicyclo[2.2.0]hexa-2,5-diene is unique compared to other similar compounds due to its strained structure and reactivity. Similar compounds include benzene, prismane, benzvalene, and Claus’ benzene . Unlike these compounds, this compound has considerable strain energy and reverts to benzene relatively slowly .
Properties
CAS No. |
5649-95-6 |
---|---|
Molecular Formula |
C6H6 |
Molecular Weight |
78.11 g/mol |
IUPAC Name |
bicyclo[2.2.0]hexa-2,5-diene |
InChI |
InChI=1S/C6H6/c1-2-6-4-3-5(1)6/h1-6H |
InChI Key |
CTLSARLLLBZBRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C1C=C2 |
Origin of Product |
United States |
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